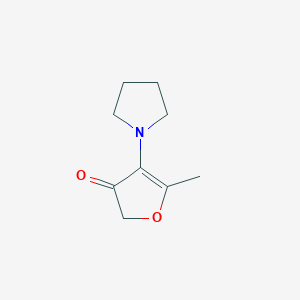
ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate
概要
説明
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-methyl-3-(pyridin-3-yl)propanoic acid.
Reduction: Formation of ethyl 2-methyl-3-(pyridin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate: Differing in the position of the pyridine ring attachment.
Ethyl 2-methyl-3-(pyridin-4-yl)prop-2-enoate: Another positional isomer with the pyridine ring attached at the 4-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific structural configuration, which may impart distinct chemical and biological properties compared to its isomers and analogs.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
ethyl 2-methyl-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
VBFHLRNTFRBHGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)
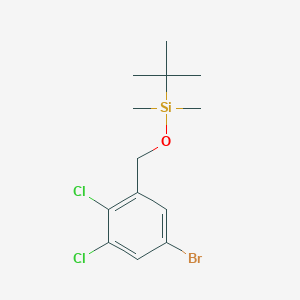
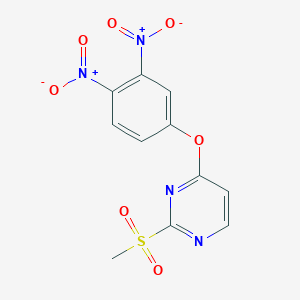
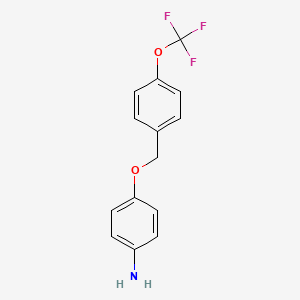

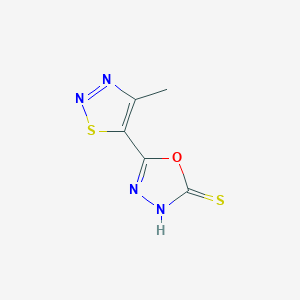

![1-Ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide dihydrochloride](/img/structure/B8562352.png)


